1-p-Tolylsemicarbazide
Description
1-<i>p</i>-Tolylsemicarbazide is a thiosemicarbazide derivative characterized by a <i>p</i>-tolyl group (4-methylphenyl) attached to the semicarbazide backbone. Its structure has been confirmed using FT-IR and NMR spectroscopy, which are critical for verifying the presence of the <i>p</i>-tolyl substituent and the thiosemicarbazide functional group .
Properties
CAS No. |
50353-66-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4-methylanilino)urea |
InChI |
InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) |
InChI Key |
ZYKTTXOTZLXBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
1-p-Tolylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of p-tolyl isocyanate with hydrazine hydrate. The reaction typically occurs under mild conditions, yielding 1-p-Tolylsemicarbazide as the primary product. Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-p-Tolylsemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the p-tolyl group or other functional groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-p-Tolylsemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of 1-p-Tolylsemicarbazide exhibit pharmacological activities, making it a candidate for drug development.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-p-Tolylsemicarbazide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiosemicarbazides exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of 1-<i>p</i>-Tolylsemicarbazide with key analogs:
Physicochemical Properties
- Solubility : The <i>p</i>-tolyl group in 1-<i>p</i>-Tolylsemicarbazide improves organic solvent solubility compared to unsubstituted thiosemicarbazide. In contrast, dibenzoyl derivatives exhibit lower aqueous solubility due to hydrophobic benzoyl groups .
- Stability : Trifluoromethyl-substituted analogs demonstrate enhanced thermal stability, as evidenced by DFT calculations .
Biological Activity
1-p-Tolylsemicarbazide, a derivative of semicarbazide, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
1-p-Tolylsemicarbazide is characterized by the presence of a p-tolyl group attached to the semicarbazide moiety. Its molecular formula is CHNO. The structural configuration contributes to its unique chemical reactivity and biological activity profiles.
Biological Activities
1. Antimicrobial Activity
Research indicates that 1-p-Tolylsemicarbazide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific pathways require further investigation.
2. Anticancer Properties
Several studies have explored the anticancer activity of 1-p-Tolylsemicarbazide. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2-M phase in certain cancer cell lines, leading to inhibited proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Research Findings
A summary of key research findings related to the biological activity of 1-p-Tolylsemicarbazide is presented in Table 1.
Case Studies
In-depth case studies have been conducted to evaluate the effects of 1-p-Tolylsemicarbazide on specific cancer types:
- Case Study 1 : A study involving HGC-27 gastric cancer cells demonstrated that treatment with 1-p-Tolylsemicarbazide led to a dose-dependent decrease in cell viability and colony formation, indicating its potential as an effective therapeutic agent.
- Case Study 2 : In another investigation, HepG2 liver cancer cells were treated with varying concentrations of 1-p-Tolylsemicarbazide, leading to significant apoptosis as evidenced by increased levels of cleaved PARP and alterations in mitochondrial membrane potential .
The precise mechanisms through which 1-p-Tolylsemicarbazide exerts its biological effects are still under investigation. However, current hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Signaling Pathways : It may influence key signaling pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
